2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with a unique structure that combines a benzothiophene ring with an ethylamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with ethylamine and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. The benzothiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: A related compound with similar functional groups but different structural features.
Ethylamine: A simpler amine that shares the ethylamino group but lacks the benzothiophene ring.
Uniqueness
2-(Ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its combination of a benzothiophene ring with an ethylamino and carbonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
893005-81-7 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-2-13-11-9(7-12)8-5-3-4-6-10(8)14-11/h13H,2-6H2,1H3 |
InChI Key |
LETQNPVBDXFAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
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